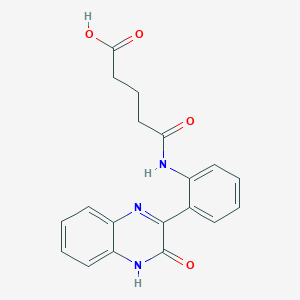
5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid is a complex organic compound with the molecular formula C19H17N3O4 It is characterized by the presence of a quinoxaline moiety fused to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Attachment of the Pentanoic Acid Chain: The quinoxaline derivative is then reacted with a suitable pentanoic acid derivative, such as 5-bromopentanoic acid, in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
- 3,4-Dihydroquinoxalin-2-ones
Uniqueness
5-Oxo-5-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-oxo-5-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]pentanoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(10-5-11-17(24)25)20-13-7-2-1-6-12(13)18-19(26)22-15-9-4-3-8-14(15)21-18/h1-4,6-9H,5,10-11H2,(H,20,23)(H,22,26)(H,24,25) |
InChI Key |
KCQBUMXOQWVHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094153.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094155.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)

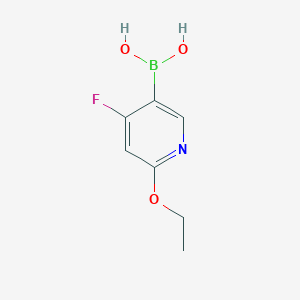
![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
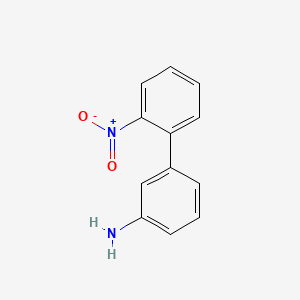
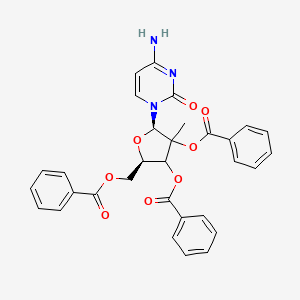
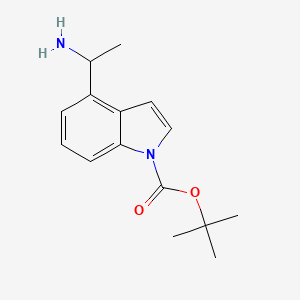
![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
